molecular formula C7H8F3NO B2534466 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one CAS No. 2241130-78-7

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Cat. No.: B2534466
CAS No.: 2241130-78-7
M. Wt: 179.142
InChI Key: OJBRAZAWYHRBAV-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 2241130-78-7 . It has a molecular weight of 179.14 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 .

Scientific Research Applications

Synthetic Methodologies and Regiocontrol in Halopyridines

Research has demonstrated innovative approaches to the synthesis and functionalization of pyridine derivatives, essential for various applications in material science and pharmaceuticals. Schlosser et al. (2005) discovered a method to redirect nucleophilic substitution from the 4-position to the 2- or 6-position of dihalopyridines and trihalopyridines, solving a longstanding challenge in organic synthesis. This technique is pivotal for the selective synthesis of new compounds, potentially including derivatives of the compound (Schlosser, Rausis, & Bobbio, 2005).

Metal Complexes and Fluorinated Pyridines Synthesis

Sladek et al. (2003) discussed the use of 3-fluoropyridyl nickel complexes for the selective synthesis of tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines. This process illustrates the compound's potential role in the preparation of complex fluorinated structures, which are valuable in various chemical applications (Sladek, Braun, Neumann, & Stammler, 2003).

Catalysts for Aminolysis of Epoxides

Lanthanide(III) trifluoromethanesulfonates have been identified as highly efficient catalysts for the aminolysis of 1,2-epoxides, leading to the production of β-amino alcohols. This finding, presented by Chini et al. (1994), could influence the synthesis pathways involving the compound by offering a novel and efficient catalytic method for introducing amino functionalities into similar structures (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Environmental and Material Sciences

The study of radiation-induced hydrogen fluoride formation from fluorine-containing ethanes and ethenes by Chu and Heckel (1976) provides insights into the chemical behavior of fluorine-containing compounds under irradiation. This research may have implications for understanding the stability and degradation pathways of the compound under specific environmental conditions (Chu & Heckel, 1976).

Superacid-Catalyzed Preparation of Aryl-Substituted Piperidines

Klumpp et al. (2001) explored the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in superacid, leading to the synthesis of aryl-substituted piperidines through dicationic electrophilic intermediates. This study highlights the potential for creating novel piperidine derivatives, including those related to the compound , through superacid catalysis (Klumpp, Beauchamp, Sanchez, Aguirre, & Leon, 2001).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRAZAWYHRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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